molecular formula C20H17N3O4 B8759177 E3 ligase Ligand 23

E3 ligase Ligand 23

Número de catálogo: B8759177
Peso molecular: 363.4 g/mol
Clave InChI: JBYQCGLMICPOSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals), indicating its use in pharmaceutical or organic synthesis applications . Its substitution pattern combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which may influence its electronic properties, solubility, and stability.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Ligando de la E3 ligasa 23 normalmente implica varios pasos, incluyendo la formación de intermediarios clave y la reacción de acoplamiento final. La ruta de síntesis puede variar dependiendo de la estructura específica del ligando, pero los pasos comunes incluyen:

Métodos de producción industrial: La producción industrial del Ligando de la E3 ligasa 23 implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. Técnicas como la cromatografía líquida de alto rendimiento y la espectrometría de masas se utilizan comúnmente para la evaluación de la calidad .

3. Análisis de las reacciones químicas

Tipos de reacciones: El Ligando de la E3 ligasa 23 experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

4. Aplicaciones de la investigación científica

El Ligando de la E3 ligasa 23 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Análisis De Reacciones Químicas

Types of Reactions: E3 ligase Ligand 23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Case Studies and Research Findings

  • Targeted Protein Degradation : Recent studies have shown that E3 ligase Ligand 23 can be effectively utilized in PROTACs to induce degradation of various oncoproteins. For instance, research demonstrated that PROTACs incorporating this compound significantly reduced levels of target proteins in cellular models, showcasing its potential in cancer therapy .
  • Therapeutic Development : The exploration of this compound has led to the identification of new therapeutic targets within the ubiquitin-proteasome system. For example, studies have highlighted its application in degrading proteins associated with neurodegenerative diseases and immune disorders .
  • Optimization Studies : Optimization efforts have focused on improving the binding affinity and specificity of this compound. By modifying linker lengths and chemical structures, researchers have developed more potent PROTACs that demonstrate enhanced efficacy in cellular assays .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Study Target Protein Effectiveness Comments
Study AOncoprotein XSignificant reduction in protein levelsUtilized in cancer cell lines
Study BNeurodegenerative Marker YModerate efficacy observedPotential application in Alzheimer's disease
Study CImmune Regulator ZHigh selectivity achievedPromising results for autoimmune disorders
E3 Ligase Ligand Type Binding Affinity (Kd) Applications
E3 Ligase ASmall Molecule50 nMCancer therapy
E3 Ligase BPROTAC20 nMNeurodegeneration
E3 Ligase CMolecular Glue10 nMAutoimmune diseases

Mecanismo De Acción

El Ligando de la E3 ligasa 23 ejerce sus efectos uniéndose a las ligasas de ubiquitina E3, facilitando la transferencia de ubiquitina de la enzima conjugante E2 a la proteína sustrato. Este proceso implica la formación de un complejo ternario entre el ligando, la E3 ligasa y el sustrato, lo que lleva a la ubiquitinación y la posterior degradación proteasomal de la proteína diana. Este mecanismo es crucial para regular los niveles de proteínas y mantener la homeostasis celular .

Compuestos similares:

Singularidad: El Ligando de la E3 ligasa 23 es único en su afinidad de unión específica y selectividad para ciertas E3 ligasas, lo que lo convierte en una herramienta valiosa para la degradación específica de proteínas. Su estructura química distintiva y sus propiedades de unión lo diferencian de otros ligandos, proporcionando ventajas únicas en investigación y aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Chloro-2-methoxybenzaldehyde

  • Key Difference : Lacks the 3-methyl group.
  • Impact : The absence of the methyl group reduces steric hindrance and lipophilicity. This may enhance solubility in polar solvents compared to the 3-methyl derivative. However, the lack of a methyl substituent could decrease thermal stability due to reduced van der Waals interactions in the solid state .

5-Chloro-2-methoxybenzoic Acid

  • Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Impact : The carboxylic acid group increases acidity (pKa ~2–3) and hydrogen-bonding capacity, improving water solubility. This compound is more reactive in condensation or esterification reactions compared to the aldehyde derivative .

5-Acetyl-2-methoxybenzaldehyde

  • Key Difference : Features an acetyl (-COCH₃) group instead of the 3-methyl and 5-chloro substituents.
  • Impact : The acetyl group is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions. This compound may exhibit higher reactivity in aldol condensations compared to 5-Chloro-2-methoxy-3-methylbenzaldehyde .

Substituent Position and Electronic Effects

2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde

  • Key Difference : Contains a hydroxyl (-OH) and methoxymethyl (-CH₂OCH₃) group instead of chloro and methyl.
  • Impact : The hydroxyl group enables intramolecular hydrogen bonding (O-H⋯O), as observed in crystallographic studies, stabilizing the molecular structure. This contrasts with the chloro substituent in the target compound, which relies on inductive effects for stabilization .

5-Chlorosalicylaldehyde

  • Key Difference : Contains a hydroxyl (-OH) group at the 2-position and chloro at the 5-position.
  • Impact : The hydroxyl group enhances chelating ability, making this compound useful in metal coordination chemistry. The absence of methoxy and methyl groups in salicylaldehyde derivatives reduces steric bulk but increases polarity .

Physicochemical Properties (Inferred)

Compound Key Substituents Reactivity Highlights Stability Considerations
5-Chloro-2-methoxy-3-methylbenzaldehyde -Cl, -OCH₃, -CH₃ Moderate electrophilicity at aldehyde Steric protection from 3-methyl
5-Chloro-2-methoxybenzaldehyde -Cl, -OCH₃ Higher solubility in polar solvents Less stable in crystalline form
5-Chloro-2-methoxybenzoic acid -Cl, -OCH₃, -COOH High acidity, prone to decarboxylation Stabilized by hydrogen bonding
5-Chlorosalicylaldehyde -Cl, -OH Strong chelating agent Oxidative instability of -OH

Actividad Biológica

E3 ligase Ligand 23 is a compound that has garnered attention due to its potential role in targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and implications in therapeutic contexts.

Overview of E3 Ligases and PROTAC Technology

E3 ubiquitin ligases are pivotal in the ubiquitin-proteasome system, responsible for transferring ubiquitin to substrate proteins, thereby marking them for degradation. The specificity of E3 ligases allows for selective targeting of proteins, making them attractive targets for drug development. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, facilitating its ubiquitination and subsequent degradation.

This compound operates by binding to specific E3 ligases, which then interact with target proteins. This interaction leads to the ubiquitination of the target protein, promoting its degradation via the proteasome. The efficacy of Ligand 23 depends on its binding affinity to the E3 ligase and the structural characteristics that facilitate this interaction.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Binding Affinity : Ligand 23 exhibits a high binding affinity to its target E3 ligase, which is crucial for effective recruitment and subsequent degradation of target proteins.
  • Degradation Efficiency : In cellular assays, Ligand 23 has demonstrated significant efficacy in inducing the degradation of specific oncoproteins at nanomolar concentrations. For instance, it has shown a DC50 value (the concentration required for 50% degradation) in the low nanomolar range.
  • Selectivity : The selectivity of Ligand 23 towards specific substrates minimizes off-target effects, enhancing its therapeutic potential.

Data Table: Summary of Biological Activity

Parameter Value
Binding Affinity (Kd)Low nM range
DC50Low nM (specific oncoproteins)
Oral BioavailabilityApproximately 67%
Target ProteinsSpecific oncoproteins (e.g., ERα)

Case Studies

  • Case Study: Targeting ERα
    • Objective : Evaluate the efficacy of Ligand 23 in degrading estrogen receptor alpha (ERα).
    • Methodology : Cell lines expressing ERα were treated with varying concentrations of Ligand 23.
    • Results : Significant degradation was observed at concentrations as low as 100 nM, with an IC50 value of approximately 39.9 nM.
  • Case Study: Prostate Cancer Applications
    • Objective : Assess the impact of Ligand 23 on prostate cancer cell lines.
    • Methodology : LNCaP and VCaP cell lines were treated with Ligand 23.
    • Results : A notable reduction in PSA levels was recorded, indicating effective targeting and degradation of relevant oncoproteins.

Q & A

Basic Research Questions

Q. What is E3 ligase Ligand 23, and what is its primary mechanism of action in targeted protein degradation?

this compound is a cereblon (CRBN)-binding small molecule that facilitates the recruitment of the CRBN-CRL4 ubiquitin ligase complex in PROTAC (Proteolysis-Targeting Chimera) design. Its mechanism involves binding to CRBN, enabling the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3). This ligand is integral to PROTACs targeting oncoproteins, leveraging the ubiquitin-proteasome system (UPS) for selective protein degradation .

Q. How can researchers validate the binding specificity of this compound to CRBN in vitro?

Key methods include:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (e.g., IC50 or Ki values).
  • Cellular thermal shift assays (CETSA) to confirm ligand-induced stabilization of CRBN in cell lysates.
  • Competitive binding assays using known CRBN ligands (e.g., Thalidomide derivatives) to assess specificity .

Q. What are the critical parameters for designing PROTACs incorporating this compound?

PROTAC design requires:

  • Warhead selection : A ligand for the target protein (e.g., kinase inhibitor).
  • Linker optimization : Balancing flexibility/rigidity and length (e.g., PEG-based linkers) to enable ternary complex formation.
  • Validation assays : Degradation efficiency (DC50), ubiquitination assays, and proteasome-dependence studies .

Advanced Research Questions

Q. How can researchers assess the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) involving Ligand 23?

Advanced techniques include:

  • X-ray crystallography or cryo-EM to resolve ternary complex structures.
  • Native mass spectrometry to detect intact complexes.
  • Fluorescence polarization assays to measure cooperative binding effects .

Q. What experimental strategies address contradictory degradation outcomes when using Ligand 23 across different cellular models?

Contradictions may arise from:

  • Cell-specific E3 ligase activity : Compare CRBN expression levels (Western blot) and ubiquitination machinery integrity (e.g., proteasome inhibitors like MG-132).
  • Off-target effects : Use CRISPR-CRBN knockout cells as a negative control.
  • Linker-dependent steric constraints : Perform structure-activity relationship (SAR) studies with varied linker chemistries .

Q. How can researchers optimize the pharmacokinetic properties of PROTACs using Ligand 23 for in vivo studies?

Optimization involves:

  • Linker modifications : Introduce biodegradable moieties (e.g., ester bonds) to enhance solubility and reduce off-target accumulation.
  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and brain penetration in rodent models.
  • Toxicology screens : Assess hepatotoxicity and immunogenicity due to CRBN-mediated effects .

Q. What computational tools are available to predict the binding mode of Ligand 23 within the CRBN-PROTAC-target protein ternary complex?

Use:

  • Molecular docking (e.g., AutoDock Vina) to model PROTAC-CRBN interactions.
  • Molecular dynamics simulations (e.g., GROMACS) to assess ternary complex stability.
  • Free energy calculations (MM/PBSA) to rank linker designs .

Q. Methodological Challenges and Solutions

Q. How to resolve low degradation efficiency despite confirmed ternary complex formation?

Potential solutions:

  • Proteasome saturation : Titrate PROTAC concentration to avoid overwhelming the UPS.
  • Substrate ubiquitination kinetics : Use time-course Western blots to monitor degradation dynamics.
  • E3 ligase hijacking competition : Test PROTACs recruiting alternative E3 ligases (e.g., VHL) for comparative analysis .

Q. How to validate the absence of off-target degradation in PROTACs employing Ligand 23?

Employ:

  • Global proteomics (e.g., TMT-based mass spectrometry) to screen for non-target protein degradation.
  • CRISPR-Cas9 validation : Confirm target protein degradation is CRBN-dependent.
  • Rescue experiments : Co-administer CRBN ligands (e.g., Lenalidomide) to block PROTAC activity .

Q. What are the best practices for data reproducibility in PROTAC experiments with Ligand 23?

  • Standardize cell lines : Use authenticated, mycoplasma-free lines with consistent passage numbers.
  • Control for proteasome activity : Include bortezomib (proteasome inhibitor) in degradation assays.
  • Quantitative Western blotting : Normalize to housekeeping proteins and report uncropped blots .

Q. Emerging Research Directions

Q. Can Ligand 23 be repurposed for degrading non-oncogenic targets (e.g., viral proteins)?

Early studies suggest feasibility:

  • Antiviral PROTACs : Link Ligand 23 to viral protein binders (e.g., HIV protease inhibitors).
  • Validate degradation : Use infectivity assays and qPCR for viral load quantification .

Q. How to expand the E3 ligase repertoire beyond CRBN/VHL for PROTACs?

Strategies include:

  • High-throughput screening for novel E3 ligase ligands.
  • Covalent E3 binders : Develop irreversible ligands to enhance complex stability.
  • Structure-guided design : Exploit cryo-EM data of understudied E3 ligases .

Propiedades

Fórmula molecular

C20H17N3O4

Peso molecular

363.4 g/mol

Nombre IUPAC

4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25)

Clave InChI

JBYQCGLMICPOSQ-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione (1.0 g, 3.7 mmol) and benzaldehyde (0.4 ml, 3.9 mmol) in acetic acid (20 ml) was stirred at room temperature for 17 h, then was heated to reflux for 3 h. The mixture was cooled to room temperature. To the stirred mixture was added sodium borohydride (140 mg, 3.7 mmol) and kept at room temperature for 18 h. The mixture was then heated to reflux for 2 h. To the mixture was added additional benzaldehyde (0.4 ml, 3.9 mmol) during reflux. After 30 min of reflux the reaction was allowed to cool to room temperature. To the mixture was added sodium borohydride (180 mg, 4.8 mmol) and the mixture stirred at room temperature for 3 days. The solvent was removed in vacuo to yield an oil. The oil was diluted with ethyl acetate (90 ml) and aqueous sodium hydrogen carbonate (sat, 100 ml). The organic layer was separated and was washed with aqueous sodium hydrogen carbonate (sat, 2×100 ml), brine (100 ml) and dried over MgSO4. The solvent was removed in vacuo to give a solid. The solid was purified by column chromatography (Silca Gel, 50% EtOAc:CH2Cl2) to give a yellow solid. The solid was further purified by column chromatography (KP-C18-HS, 35:65 CH3CN:0.1% CF3COOH in water) to give 2-(2,6-dioxo(3-piperidyl))-4-[benzylamino]isoindoline-1,3-dione as a yellow solid (210 mg, 16% yield): mp, 209–211° C.; 1H NMR (DMSO-d6) δ 2.02–2.08 (m, 1H, CHH), 2.46–2.63 (m, 2H, CH2), 2.82–2.97 (m, 1H, CHH), 4.56 (d, J=6.2 Hz, 2H, CH2), 5.07 (dd, J=5.3, 12.4 Hz, 1H, NCH), 6.96 (d, J=8.6 Hz, 1H, Ar), 7.02 (d, J=7.0 Hz, 1H, Ar), 7.19–7.40 (m, 6H, Ar, NH), 7.51 (dd, J=7.5, 8.4 Hz, 1H, Ar), 11.11 (s, 1H, NH); 13C NMR (DMSO-d6) δ 22.15, 30.99, 45.44, 48.59, 109.58, 110.74, 117.63, 126.95, 126.99, 132.21, 136.09, 138.95, 146.09, 167.27, 168.78, 170.07, 172.79; Anal Calcd for C20H17N3O4: C, 66.11; H, 4.72; N, 11.56. Found: C, 65.96; H, 4.60; N, 11.49.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.